molecular formula C9H8BrN B186637 7-Bromo-5-methylindole CAS No. 15936-79-5

7-Bromo-5-methylindole

Cat. No. B186637
CAS RN: 15936-79-5
M. Wt: 210.07 g/mol
InChI Key: DCPYEEKBRKJUCY-UHFFFAOYSA-N
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Description

7-Bromo-5-methylindole is a 7-substituted indole derivative . It is an important compound with biological activity and is widely applied to the research and development of medicines for treating various disorders .


Synthesis Analysis

The synthesis of 7-Bromo-5-methylindole involves electrophilic aromatic substitution, one of the most thoroughly studied reactions in organic chemistry . The synthesis from 7-bromoindole-2-carboxylic acid has also been reported .


Molecular Structure Analysis

The empirical formula of 7-Bromo-5-methylindole is C9H8BrN, and its molecular weight is 210.07 . The structure of the intermediate corresponds to a specific formula .


Chemical Reactions Analysis

The reaction of compound 384 with H2O under acidic reaction conditions afforded 7-bromo-4-(hydroxymethyl)-2-methylindole (385) in very good yields (88% yields) and this was transformed into the alkaloid 4-(hydroxymethyl)-2-methylindole (386) by using radical reduction .


Physical And Chemical Properties Analysis

7-Bromo-5-methylindole has an empirical formula of C9H8BrN and a molecular weight of 210.07 . It is a liquid at room temperature .

Scientific Research Applications

  • Synthesis and Characterization : A comprehensive chemical experiment was designed around the synthesis and characterization of 5-bromo-1-methylgramine derivatives, starting from 5-bromoindole. This study emphasizes the importance of such syntheses for enhancing students' experimental abilities and fostering interest in scientific research and innovation (Lu, Li, Shi, & Jiang, 2021).

  • Pharmacological Potentials : The effects of 5-hydroxyindole on human alpha 7 nicotinic acetylcholine receptors (nAChRs) were investigated, highlighting the compound's ability to potentiate acetylcholine-induced responses and enhance neurotransmitter release in brain slices (Zwart et al., 2002).

  • Electronic Absorption Spectra : A study presented the electronic absorption spectra of 5-bromo- and N-methyl indoles, providing valuable insights into the electronic structure and behavior of these compounds (Sanyal, Srivastava, & Tripathi, 1982).

  • Biological Activities : A series of 7-carbo-substituted 5-bromo-3-methylindazoles were evaluated for α-glucosidase inhibition and antioxidant activity. Some compounds showed significant inhibition and potential as therapeutic agents (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).

  • Antibacterial Properties : 5-Bromoindole-2-carboxamides were synthesized and found to exhibit high antibacterial activity against various pathogenic bacteria, highlighting their potential as antibacterial agents (Mane, Patil, Biradar, & Khade, 2018).

  • Antimicrobial Activity : The antimicrobial activities of various indole derivatives were explored, including those synthesized from 5-hydroxyindole. These compounds demonstrated potential for antibacterial and antifungal applications (Gadaginamath, Kavali, & Pujar, 1999).

  • Production of Natural Dyes : Substituted indoles were used in tissue cultures to produce indirubin and indigo derivatives, indicating a potential application in natural dye production (Shim, Chang, & Kim, 1998).

  • Receptor Modulation : Methylindoles, including derivatives of indole, were identified as ligands for the human aryl hydrocarbon receptor, suggesting diverse biological activities and potential therapeutic applications (Štěpánková et al., 2018).

  • Synthesis of Phytoalexins : The synthesis of 5-bromo derivatives of indole and spiroindole phytoalexins was achieved, demonstrating their potential in creating compounds with increased anticancer activity (Očenášová et al., 2015).

  • Tubulin Polymerization Inhibition : 7-Acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles were synthesized and evaluated for their ability to inhibit tubulin polymerization, showcasing their potential as anticancer agents (Mphahlele & Parbhoo, 2018).

Safety And Hazards

7-Bromo-5-methylindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years, indicating a promising future direction .

properties

IUPAC Name

7-bromo-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPYEEKBRKJUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392166
Record name 7-Bromo-5-methylindole
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Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-methylindole

CAS RN

15936-79-5
Record name 7-Bromo-5-methyl-1H-indole
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Record name 7-Bromo-5-methylindole
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Record name 15936-79-5
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Synthesis routes and methods I

Procedure details

3.3 g of 2-bromo-4-methyl-1-nitro-benzene (15 mmol) were dissolved in 200 ml THF and the solution was cooled to −65° C. Then 46 ml of a 1 molar solution of vinyl magnesium bromide in THF were added in a way, that the temperature of the reaction mixture stayed below −40° C. After 30 min at −40° C. the reaction was quenched with saturated ammonium chloride solution and was extracted with EtOAc. The combined organic phases were washed with brine and dried with magnesium sulfate. After filtration and evaporation of the solvent the crude product was purified by chromatography (silica gel; cyclohexane/EtOAc 4:1). 1.68 g (52%) of 7-bromo-5-methyl-indole were isolated as brown liquid. 1H NMR (DMSO-d6, 300 MHz): δ 2.36 (s, 3H), 6.45 (m, 1H), 7.14 (s, 1H), 7.34 (m, 2H), 11.16 (br s, 1H).
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Synthesis routes and methods II

Procedure details

2-Bromo-4-methyl-aniline (10.0 g, 53.7 mmol) was added dropwise to a solution of boron trichloride in methylene chloride (1.0 M, 60 mL, 60 mmol) cooled with ice water. The reaction mixture was warmed to room temperature, stirred for 30 min, and chloroacetonitrile (10 mL, 64.4 mmol) and aluminum chloride (10 g, 59.8 mmol) added, followed by 1,2-dichloroethane (70 mL). The reaction mixture was heated to 70° C. to distill off methylene chloride, and then refluxed for 24 hrs. The mixture was cooled to 0–5° C., treated with 25 M HCl (96 mL) at 0˜5° C. carefully, and then heated to 80° C. for 1 h until all solids dissolved. The aqueous layer was separated and extracted with methylene chloride. The combined organic layers were washed with water and brine, dried (sodium sulfate) and concentrated a yellow solid (11.6 g, 82.3%), that was used without-further purification. The crude product was taken into dioxane (76 mL) and water (8.5 mL), and treated with sodium borohydride (1.75 g, 46.3 mmol) in portions. After 30 min at room temperature, all the starting material was consumed, and the reaction mixture was heated to reflux for 14 h. The mixture was then cooled to room temperature, treated with 0.1 N HCl (74 mL), and extracted with ethyl acetate. The extract was washed with water and brine, dried (Na2SO4) and concentrated. Column chromatography on silica gel (hexanes/ethyl acetate) gave 5-methyl-7-bromoindole (8.0 g, 90%). 1H NMR (400 MHz, CDCl3) 2.43 (s, 3H), 6.54 (dd, J1=1.94 Hz, J2=3.13 Hz, 1H), 7.20 (d, J=0.78 Hz, 1H), 7.22 (m, 1H), 7.36 (m, 1H), 8.22 (br, 1H); MS (ES, m/z): C9H8BrN: 210 (M+(79Br)+1), 212.0 (M+(81Br)+1).
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Bromo-5-methylindole
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7-Bromo-5-methylindole
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7-Bromo-5-methylindole
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7-Bromo-5-methylindole

Citations

For This Compound
1
Citations
B Sana, T Ho, S Kannan, D Ke, EHY Li… - …, 2021 - Wiley Online Library
… (10), 6-fluoroindole (11) and 7-bromo-5-methylindole (12). Chlorination efficiencies were … (8), 5-fluoroindole (9) and 7-bromo-5-methylindole (12). Notably, whilst M2 showed ∼8-fold …

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